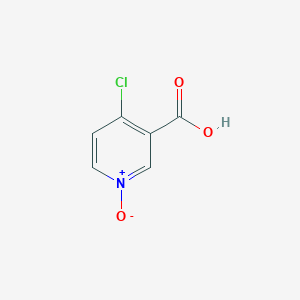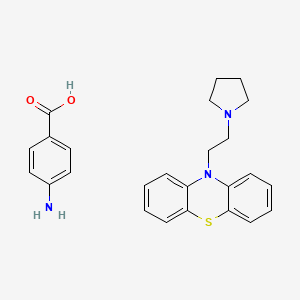
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine is a complex organic compound that combines the structural features of 4-aminobenzoic acid and phenothiazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine typically involves the following steps:
Formation of 4-Aminobenzoic Acid: This can be achieved through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid.
Synthesis of Phenothiazine Derivative: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Coupling Reaction: The final step involves coupling the 4-aminobenzoic acid with the phenothiazine derivative using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups of 4-aminobenzoic acid can participate in hydrogen bonding and electrostatic interactions, while the phenothiazine moiety can intercalate into DNA or interact with proteins, potentially disrupting their function .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic Acid: Known for its role in the synthesis of folate and its use in sunscreens.
Phenothiazine: Used as an antipsychotic and antiemetic agent.
Uniqueness
4-Aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine is unique due to its combined structural features, which may confer distinct chemical and biological properties not found in its individual components
Propiedades
Número CAS |
5401-22-9 |
|---|---|
Fórmula molecular |
C25H27N3O2S |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
4-aminobenzoic acid;10-(2-pyrrolidin-1-ylethyl)phenothiazine |
InChI |
InChI=1S/C18H20N2S.C7H7NO2/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17;8-6-3-1-5(2-4-6)7(9)10/h1-4,7-10H,5-6,11-14H2;1-4H,8H2,(H,9,10) |
Clave InChI |
JFTYTLNPJIPSCN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42.C1=CC(=CC=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



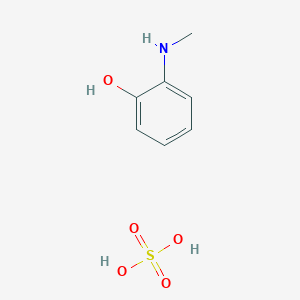
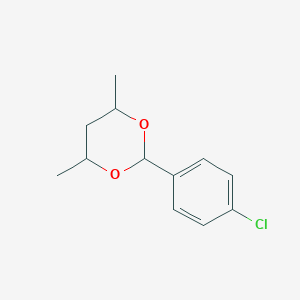
![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
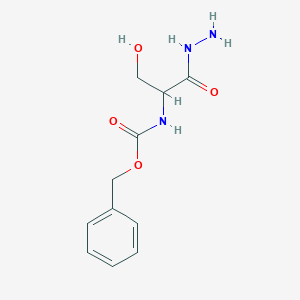

![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)
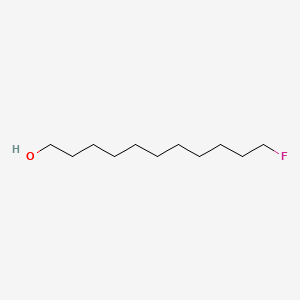

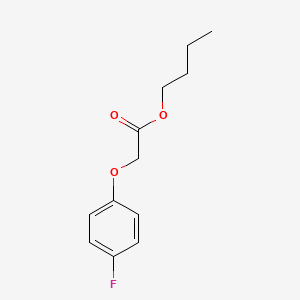

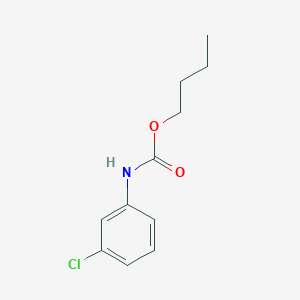
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
